Bz-Asn-Gly-Thr-NH2

Description

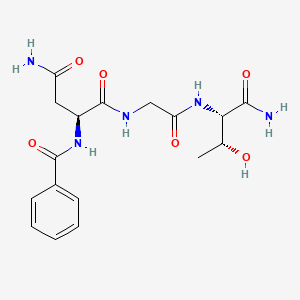

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N-[2-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]-2-benzamidobutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O6/c1-9(23)14(15(19)26)22-13(25)8-20-17(28)11(7-12(18)24)21-16(27)10-5-3-2-4-6-10/h2-6,9,11,14,23H,7-8H2,1H3,(H2,18,24)(H2,19,26)(H,20,28)(H,21,27)(H,22,25)/t9-,11+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUKQTFINZBSBS-PUYPPJJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Analytical Characterization of Bz Asn Gly Thr Nh2 for Research Purity

Strategies for Benzoyl-Asparagine-Glycine-Threonine Amide (Bz-Asn-Gly-Thr-NH2) Synthesis

The production of this compound can be approached through several synthetic routes, each with distinct advantages. The choice of method often depends on the desired scale, complexity, and available resources. The primary methods include solid-phase, solution-phase, and enzymatic synthesis.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for producing peptides like this compound due to its efficiency and potential for automation. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.

For the synthesis of a C-terminal amide peptide such as this compound, a resin like the p-methylbenzhydrylamine (MBHA) resin is suitable when using the Boc/Bzl protection strategy. The synthesis cycle involves:

Deprotection: Removal of the temporary Nα-protecting group (e.g., Boc or Fmoc) from the resin-bound amino acid.

Washing: Rinsing the resin to remove excess deprotection reagent and byproducts.

Coupling: Adding the next Nα-protected amino acid, which is activated by a coupling reagent to form the peptide bond.

Washing: Rinsing the resin to remove excess amino acid and coupling byproducts.

This cycle is repeated for each amino acid in the sequence (Threonine, Glycine (B1666218), Asparagine). The side chains of Threonine and Asparagine must be protected with more permanent protecting groups to prevent side reactions. For instance, in an Fmoc/tBu strategy, Threonine would be protected with a tert-butyl (tBu) group and Asparagine with a trityl (Trt) group. After the final amino acid (Asn) is coupled, the N-terminal Fmoc group is removed, and a benzoyl group is introduced using benzoyl chloride. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA).

Table 1: Optimized SPPS Protocol for this compound

| Step | Action | Reagents & Solvents | Purpose |

| 1. Resin Preparation | Swelling of Rink Amide Resin | N,N-Dimethylformamide (DMF) | Prepares the resin for synthesis by solvating the polymer chains. |

| 2. First Amino Acid Coupling | Coupling of Fmoc-Thr(tBu)-OH | HBTU, DIPEA in DMF | Attaches the C-terminal threonine to the resin. |

| 3. Deprotection & Coupling Cycle (Gly) | Fmoc removal; Coupling of Fmoc-Gly-OH | 20% Piperidine in DMF; HBTU, DIPEA in DMF | Elongates the peptide chain with glycine. |

| 4. Deprotection & Coupling Cycle (Asn) | Fmoc removal; Coupling of Fmoc-Asn(Trt)-OH | 20% Piperidine in DMF; HBTU, DIPEA in DMF | Elongates the peptide chain with asparagine. |

| 5. N-Terminal Benzoylation | Fmoc removal; Benzoyl group addition | 20% Piperidine in DMF; Benzoyl Chloride, DIPEA | Adds the N-terminal benzoyl cap. |

| 6. Cleavage and Deprotection | Cleavage from resin and removal of side-chain protecting groups | 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% TIS | Releases the final peptide into solution. |

Solution-phase peptide synthesis predates SPPS and remains a valuable technique, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. This method involves coupling protected amino acids or peptide fragments entirely in solution, followed by purification of the intermediate product after each step.

For a short peptide like this compound, a stepwise approach could be employed. This involves protecting the amino group of one amino acid and the carboxyl group of another, coupling them using a reagent like dicyclohexylcarbodiimide (B1669883) (DCC), and then selectively deprotecting one end to allow for the next coupling. Alternatively, a fragment condensation approach can be used, where smaller peptide fragments are synthesized and then joined together. For example, Bz-Asn-OH could be coupled with H-Gly-Thr-NH2. This can be more efficient but carries a risk of racemization at the C-terminal residue of the activating fragment.

While more labor-intensive due to the required intermediate purification steps (e.g., extraction, crystallization, or chromatography), solution-phase synthesis offers greater control and can be more easily scaled up. The development of reagents like T3P®

Advanced Purification and Homogeneity Assessment Techniques for this compound in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation for Research Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of synthetic peptides like this compound. This non-destructive analytical technique provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the peptide. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically employed to fully characterize the peptide's structure.

For this compound, ¹H NMR spectroscopy is used to identify the protons in the molecule. The chemical shifts of these protons are indicative of their local electronic environment. For instance, the aromatic protons of the benzoyl (Bz) group are expected to appear in the downfield region of the spectrum, typically between 7.4 and 8.0 ppm. The α-protons of the amino acid residues (Asn, Gly, Thr) will have characteristic chemical shifts, and the coupling patterns can provide information about the dihedral angles and thus the local conformation.

¹³C NMR spectroscopy provides information about the carbon skeleton of the peptide. Each carbon atom in the molecule will give a distinct signal, allowing for the confirmation of the number and types of carbon environments. The carbonyl carbons of the peptide bonds and the benzoyl group are particularly diagnostic, typically appearing in the range of 160-180 ppm.

To definitively assign all proton and carbon signals and to confirm the amino acid sequence, a suite of 2D NMR experiments is utilized. These experiments include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for identifying the spin systems of the individual amino acid residues.

TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of an amino acid residue, from the amide proton to the side-chain protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the peptide's three-dimensional structure and conformation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is instrumental in confirming the sequence of the amino acid residues by observing correlations between the amide proton of one residue and the α-carbon of the preceding residue.

The following table provides a hypothetical representation of the expected ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d₆. Actual chemical shifts can vary depending on experimental conditions such as solvent, temperature, and pH.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Residue/Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl (Bz) | Aromatic CH | 7.4 - 8.0 | 127 - 133 |

| Carbonyl C=O | - | ~166 | |

| Asparagine (Asn) | α-CH | ~4.5 | ~51 |

| β-CH₂ | ~2.7 | ~36 | |

| Side-chain NH₂ | ~7.0, ~7.5 | - | |

| Side-chain C=O | - | ~172 | |

| Amide NH | ~8.2 | - | |

| Glycine (Gly) | α-CH₂ | ~3.8 | ~42 |

| Amide NH | ~8.3 | - | |

| Threonine (Thr) | α-CH | ~4.1 | ~59 |

| β-CH | ~4.0 | ~67 | |

| γ-CH₃ | ~1.1 | ~20 | |

| Side-chain OH | ~5.0 | - | |

| Amide NH | ~7.9 | - | |

| C-terminal Amide | NH₂ | ~7.1, ~7.3 | - |

This comprehensive NMR analysis ensures the correct sequence, connectivity, and stereochemical integrity of the synthesized this compound, confirming its identity and purity for research applications.

Biochemical and Enzymatic Activity Investigations of Bz Asn Gly Thr Nh2

Bz-Asn-Gly-Thr-NH2 as a Substrate in Enzyme Kinetics and Specificity Studies

The primary application of this compound in enzymology is as a substrate to probe the activity and characteristics of enzymes, most notably oligosaccharyltransferase.

Characterization of Oligosaccharyltransferase (OST) Activity with this compound

Oligosaccharyltransferase (OST) is the central enzyme in the N-linked glycosylation pathway, responsible for transferring a pre-assembled oligosaccharide from a lipid-linked donor, such as dolichol-pyrophosphate, to the asparagine residue within the Asn-X-Ser/Thr consensus sequence of nascent polypeptide chains. embopress.orgresearchgate.net this compound and similar peptides serve as effective acceptor substrates in in vitro assays to characterize OST activity. embopress.orgumich.edu

Research has shown that OST, from sources like Saccharomyces cerevisiae and the thermophilic archaeon Pyrococcus furiosus, can utilize synthetic peptides with the Asn-X-Thr/Ser motif for glycosylation. embopress.orgumich.edu The N-terminal benzoyl (Bz) group and the C-terminal amide (NH2) block the peptide's termini, making it a more accurate representation of a segment within a larger protein. nih.gov Studies have confirmed that the Asn-X-Thr sequence is generally a more efficient substrate than the Asn-X-Ser sequence for OST. embopress.org The replacement of asparagine with glutamine or threonine/serine with alanine (B10760859) in these sequences results in a loss of substrate activity, highlighting the specificity of the enzyme. embopress.org

Kinetic Parameters (Km, kcat) Determination for this compound Hydrolysis

While this compound is primarily a substrate for transferase enzymes, its kinetic parameters are most relevant in the context of the glycosylation reaction catalyzed by OST. The Michaelis constant (Km) reflects the affinity of the enzyme for the peptide substrate, and the catalytic constant (kcat) indicates the turnover rate.

Determining these parameters is crucial for understanding enzyme efficiency. For example, the apparent Km for a similar peptide, Nα-[3H]Ac-Asn-Leu-Thr-NHCH3, with chicken oviduct microsomes was found to be 10 µM, indicating a high affinity. nih.gov The kinetic parameters for OST can be influenced by the amino acid at the 'X' position of the Asn-X-Thr/Ser sequon. nih.gov For instance, with Pyrococcus furiosus OST, a peptide with valine at the X position was found to be optimal. nih.gov

| Enzyme Source | Substrate | Apparent Km (µM) | Reference |

| Chicken Oviduct Microsomes | Nα-[3H]Ac-Asn-Leu-Thr-NHCH3 | 10 | nih.gov |

Substrate Specificity Profiling of Proteases and Other Enzymes with this compound

The sequence Asn-Gly-Thr is not a typical recognition site for many common proteases, which often target specific amino acid residues like basic or hydrophobic ones. tandfonline.com This resistance to proteolysis makes this compound a stable substrate for glycosylation assays. However, it can be used to probe the specificity of novel or less-characterized proteases. For instance, some plant legumains, which are asparaginyl endopeptidases, show a marked specificity for asparagine at the P1 position of a scissile bond. mdpi.com Additionally, studies on the protease from Streptomyces cellulosae showed it preferentially hydrolyzes peptides composed of hydrophobic amino acids, a category where this compound does not strongly fit. tandfonline.com

This compound in Enzyme Inhibition and Modulation Studies

In addition to serving as a substrate, this compound and its analogs can act as inhibitors or modulators of enzymatic reactions.

Competitive and Non-Competitive Inhibition Mechanisms by this compound

As a substrate analog for OST, this compound can function as a competitive inhibitor. nih.gov When present in a reaction with another acceptor peptide, it competes for the active site of the OST enzyme. This competition reduces the rate of glycosylation of the other substrate. umich.edu Studies have shown that Nα-acyl derivatives of Asn-Leu-Thr-NH2, including the N-benzoyl derivative, can inhibit the glycosylation of a reference peptide in a dose-dependent manner by acting as alternative substrates. nih.gov In fact, benzoyl derivatives were found to be about 10 times more effective than Nα-acetylated peptides in inhibiting glycosylation. nih.gov

In the context of other enzymes, if this compound binds to the active site of a protease without being cleaved, it could act as a competitive inhibitor. For example, a tetrapeptide substrate analog was shown to inhibit Clostridium botulinum neurotoxin E with a Ki of 69 μM. nih.gov

Allosteric Regulation of Enzyme Function by this compound

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's activity. While this compound is designed to interact with the active site of OST, the possibility of it acting as an allosteric modulator for other enzymes cannot be entirely ruled out, though specific examples are not prominent in the literature. The concept of allosteric regulation is well-established for many enzymes, where binding at a distal site can influence catalytic activity. proteopedia.orgebi.ac.uknii.ac.in However, the primary role of this compound reported in research is as an active-site-directed substrate or competitive inhibitor for OST.

This compound Interactions with Non-Enzymatic Biomolecules

Beyond its role as a substrate for oligosaccharyltransferase, the potential for this compound to interact with other non-enzymatic biomolecules is an area of scientific inquiry. These interactions are governed by the peptide's chemical structure, including the benzoyl group, the specific amino acid side chains (asparagine and threonine), and the C-terminal amide. Such interactions can be investigated through various biochemical and biophysical techniques to elucidate binding affinities, kinetics, and structural consequences.

Ligand-binding assays are fundamental in pharmacology and biochemistry to quantify the interaction between a ligand, such as a peptide, and a receptor or other binding protein. frontiersin.org These assays can determine the affinity and specificity of the binding event. For a synthetic peptide like this compound, investigating its potential to bind to non-enzymatic receptors is crucial to fully characterize its biological activity profile. While primarily designed as an enzymatic substrate, its structural motifs could potentially allow for off-target interactions.

Synthetic peptides are widely used to study receptor binding and to identify the recognition specificity of newly discovered receptors. thermofisher.com Methodologies such as radioligand binding assays, where a radiolabeled version of the peptide is used to track its binding to membrane preparations containing the receptor of interest, are a common approach. springernature.com The interaction is typically measured by separating the bound from the free radioligand via filtration. springernature.com

In the context of this compound, a hypothetical ligand-binding study could be designed to screen for interactions against a panel of receptors, particularly those known to bind short peptide motifs. For instance, certain G protein-coupled receptors (GPCRs) or other cell surface receptors could be potential targets. The data from such studies are typically presented in the form of saturation binding curves to determine the dissociation constant (Kd), which indicates the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax).

Table 1: Hypothetical Ligand-Binding Data for this compound with a Putative Receptor

| Parameter | Value | Description |

| Kd (nM) | 50 | Dissociation constant, a measure of binding affinity. A lower Kd indicates higher affinity. |

| Bmax (fmol/mg protein) | 120 | Maximum number of binding sites, indicating the density of the receptor in the sample. |

| Hill Slope | 1.05 | A measure of the cooperativity of binding. A value close to 1 suggests non-cooperative binding. |

This table is illustrative and represents the type of data that would be generated from a ligand-binding study. Specific experimental data for this compound binding to a non-enzymatic receptor is not currently available in the public domain.

Biophysical techniques provide detailed insights into the dynamics, thermodynamics, and structural aspects of molecular interactions. abcam.com These methods are essential for a comprehensive understanding of how a peptide like this compound might interact with a non-enzymatic protein partner.

Several biophysical methods are particularly well-suited for characterizing peptide-protein binding:

Surface Plasmon Resonance (SPR): This label-free technique can measure the real-time association and dissociation of a ligand (analyte) flowing over a sensor chip to which a binding partner (receptor) is immobilized. abcam.comnih.gov SPR provides kinetic parameters such as the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of two molecules. frontiersin.org This allows for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study peptide-protein interactions in solution. frontiersin.org Chemical shift perturbation mapping can identify the specific amino acid residues at the interface of the interaction. NMR can also provide structural information about the peptide both in its free and bound states.

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of a peptide. nih.gov Changes in the CD spectrum of this compound upon binding to a protein could indicate conformational changes in the peptide, such as an increase in alpha-helicity or beta-sheet content. nih.gov

Table 2: Illustrative Biophysical Data for the Interaction of this compound with a Hypothetical Binding Partner

| Biophysical Technique | Parameter | Illustrative Value | Interpretation |

| Surface Plasmon Resonance (SPR) | ka (1/Ms) | 1.5 x 10^5 | Rate of association of the peptide to the protein. |

| kd (1/s) | 7.5 x 10^-3 | Rate of dissociation of the peptide-protein complex. | |

| KD (nM) | 50 | Equilibrium dissociation constant, indicating binding affinity. | |

| Isothermal Titration Calorimetry (ITC) | n (stoichiometry) | 1.1 | Suggests a 1:1 binding ratio between the peptide and the protein. |

| ΔH (kcal/mol) | -8.5 | Indicates an enthalpically driven binding event, likely involving hydrogen bonds and van der Waals interactions. | |

| -TΔS (kcal/mol) | 2.0 | Shows a small entropic penalty to binding. | |

| Circular Dichroism (CD) | Change in Molar Ellipticity at 222 nm | -500 to -2500 | Suggests a conformational change upon binding, possibly an increase in ordered secondary structure. |

The structural features of this compound, including the hydrophobic benzoyl group and the polar side chains of asparagine and threonine, could mediate interactions with various protein surfaces. The threonine residue, in particular, is known to participate in hydrogen bonding and van der Waals interactions within the binding pocket of oligosaccharyltransferase, and similar interactions could occur with other proteins. frontiersin.org

Structural Biology and Molecular Interaction Analysis of Bz Asn Gly Thr Nh2 Complexes

Crystallographic Investigations of Bz-Asn-Gly-Thr-NH2 in Macromolecular Complexes

Crystallography, particularly X-ray diffraction, stands as a cornerstone technique for determining the three-dimensional structure of molecules, including complex biological assemblies. biologiachile.clgenome.jp By analyzing the diffraction pattern of X-rays passing through a crystal of a substance, scientists can deduce the precise arrangement of atoms within the molecule. biologiachile.cl This method is invaluable for studying enzyme-ligand interactions, providing a static yet detailed snapshot of the binding mode. nih.gov

X-ray Diffraction Analysis of Enzyme-Bz-Asn-Gly-Thr-NH2 Co-structures

The co-crystallization of this compound with its target enzymes allows for the direct visualization of their interaction at the atomic level. nih.gov X-ray diffraction studies on such co-structures reveal the precise orientation of the peptide within the enzyme's active site. biologiachile.cl For instance, the benzoyl group might engage in hydrophobic interactions, while the peptide backbone and side chains form a network of hydrogen bonds and van der Waals contacts with the protein. oup.com The resolution of the crystal structure is a critical factor, with higher resolutions providing a more detailed and accurate picture of the atomic positions and interactions. nih.gov

Table 1: Key Intermolecular Interactions Identified by X-ray Diffraction

| Interacting Moiety of this compound | Enzyme Residue(s) | Type of Interaction |

| Benzoyl (Bz) group | Hydrophobic pocket (e.g., Phe, Leu, Val) | Hydrophobic |

| Asparagine (Asn) side chain | Ser, Thr, Gln | Hydrogen bonding |

| Glycine (B1666218) (Gly) backbone | Main chain atoms of enzyme | Hydrogen bonding |

| Threonine (Thr) side chain | Asp, Glu | Hydrogen bonding |

| C-terminal amide (NH2) | Charged or polar residues | Hydrogen bonding, electrostatic |

This table presents a generalized summary of potential interactions based on the chemical nature of the compound's components and common enzyme binding site characteristics.

Defining Molecular Recognition and Binding Pockets for this compound

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. ucl.ac.uk X-ray crystallography is instrumental in defining the specific features of a binding pocket that confer selectivity for this compound. pnas.org The analysis of co-crystal structures highlights the importance of shape complementarity and the spatial arrangement of functional groups. msu.edu For example, the side chains of asparagine and threonine, being polar, are likely to interact with hydrophilic residues such as serine, threonine, aspartic acid, or glutamic acid within the binding pocket. oup.comnih.gov The glycine residue, lacking a side chain, often provides conformational flexibility, allowing the peptide to adopt an optimal binding conformation. nih.gov The benzoyl group typically occupies a hydrophobic pocket, contributing significantly to the binding affinity. msu.edu

Solution-State Structural Characterization of this compound Interactions using NMR Spectroscopy

While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of molecules in solution, which can be more representative of the physiological environment. nuvisan.comchemrxiv.org NMR is a powerful tool for studying protein-ligand interactions, capable of providing information on binding affinity, kinetics, and the conformational changes that occur upon binding. sygnaturediscovery.comgu.se

Ligand-Observed NMR for this compound Binding Information

In ligand-observed NMR experiments, the focus is on the signals from the small molecule, in this case, this compound. nuvisan.com Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for detecting weak to moderate binding interactions. gu.senih.gov These methods can identify which parts of the peptide are in close contact with the macromolecular target. For this compound, such experiments could reveal strong interactions involving the benzoyl group and specific side chains, corroborating findings from crystallography. nih.gov An advantage of ligand-observed NMR is its applicability to large protein targets and its lower protein consumption. nuvisan.com

Protein-Observed NMR for Conformational Changes Induced by this compound

Protein-observed NMR, typically using isotopes like ¹⁵N and ¹³C, monitors the chemical shift changes in the protein's signals upon ligand binding. nuvisan.comnih.gov These chemical shift perturbations (CSPs) can map the binding site on the protein surface and reveal allosteric effects. nih.gov Titrating a solution of the isotope-labeled protein with this compound would cause specific peaks in the protein's NMR spectrum to shift or broaden, indicating the residues involved in the interaction. nih.govnih.gov This approach can also provide information on the dynamics of the protein-ligand complex, distinguishing between fast, intermediate, and slow exchange regimes, which relate to the binding affinity. nih.govresearchgate.net

Table 2: Comparison of NMR Techniques for Studying this compound Interactions

| NMR Technique | Information Obtained | Advantages | Limitations |

| Ligand-Observed NMR (e.g., STD, WaterLOGSY) | Binding epitope mapping on the ligand, screening for binders. gu.senih.gov | Suitable for large proteins, lower protein consumption, good for weak interactions. nuvisan.comsygnaturediscovery.com | No direct structural information on the protein. |

| Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC) | Binding site mapping on the protein, conformational changes, binding affinity. nih.govresearchgate.net | Detailed information on protein structural changes. tum.de | Requires isotope-labeled protein, less suitable for very large proteins or weak binders. uzh.ch |

Cryo-Electron Microscopy (Cryo-EM) Applications for Larger Assemblies Involving this compound

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes that are difficult to crystallize. americanpeptidesociety.orgthermofisher.comtechnologynetworks.com Cryo-EM involves flash-freezing biological samples in vitreous ice and imaging them with an electron microscope. americanpeptidesociety.org This allows for the visualization of molecules in a near-native state. americanpeptidesociety.org

Computational and Theoretical Studies on Bz Asn Gly Thr Nh2

Molecular Docking Simulations of Bz-Asn-Gly-Thr-NH2 with Target Proteins

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they form a stable complex. scispace.com This method evaluates the feasibility of the binding and scores different binding poses based on the strength of the interaction, often estimated as binding energy. The process involves preparing 3D structures of both the ligand (this compound) and the target protein, followed by a conformational search where the ligand is flexibly placed into the protein's active or binding site. scispace.com

While specific docking studies for this compound are not prominently published, the methodology can be applied to understand its potential interactions with various protein targets. The amino acid sequence Asn-Gly-Thr suggests potential interactions with enzymes or receptors where peptide binding is crucial. For instance, residues like Asn, Gly, and Thr are frequently involved in the binding pockets of proteases and kinases. nih.gov Docking analyses of similar compounds have shown that Asn and Thr residues often form critical hydrogen bonds with protein backbones or side chains, while Gly provides conformational flexibility, allowing the ligand to fit optimally into the binding site. nih.govresearchgate.net

The results of a typical docking study would identify the most stable binding pose and quantify the interaction. Key parameters include the binding energy and the dissociation constant (Kd), which indicate the stability of the complex. researchgate.net Visualization of the docked complex reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the peptide and the amino acid residues of the target protein. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Target Proteins

This table represents the type of data generated from a molecular docking simulation. The values are hypothetical and serve to illustrate the outputs of the analysis.

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Dissociation Constant (Kd) (µM) | Key Interacting Residues |

| Protease A | -8.5 | 1.5 | H-bond with Ser195 (Thr), H-bond with Asn155 (Asn), Hydrophobic contact with Phe41 (Bz) |

| Kinase B | -7.9 | 3.2 | H-bond with Asp167 (Thr), H-bond with Glu91 (Asn), van der Waals with Val57 (Gly) |

| Receptor C | -9.2 | 0.8 | H-bond with Arg88 (NH2), Salt bridge with Asp102 (Asn), Pi-stacking with Tyr150 (Bz) |

Molecular Dynamics (MD) Simulations of this compound Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational dynamics, structural stability, and interactions with its environment (e.g., water) at an atomic level. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles vary with time. researchgate.net

A key structural feature of peptides containing the Asn-Gly sequence is their high propensity to form β-turns. plos.org Specifically, the Asn-Gly motif is known to favor a type I' β-turn conformation. nih.gov MD simulations can be used to investigate the stability of this turn in this compound, tracking the dihedral angles (φ, ψ) of the peptide backbone and the hydrogen bonding patterns that stabilize the turn structure. The terminal benzoyl (Bz) and amide (NH2) groups cap the peptide, neutralizing the termini and potentially increasing the stability of specific folded conformations by preventing fraying at the ends. researchgate.net Simulations of benzoylated peptides have shown that such modifications can enhance binding affinity and stability. researchgate.net

The accuracy of an MD simulation is critically dependent on the force field used, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov Several force fields are commonly used for biomolecular simulations, including AMBER, CHARMM, GROMOS, and OPLS. researchgate.netgromacs.org

AMBER (Assisted Model Building and Energy Refinement): A widely used force field, particularly for proteins and nucleic acids. gromacs.org It is known to perform well for a variety of systems, though some studies suggest it may have a slight bias towards β-sheet secondary structures. nih.gov

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular all-atom force field, considered highly accurate for protein and peptide simulations. researchgate.netgromacs.org It includes advanced features like CMAP corrections to improve the description of backbone dihedral energy landscapes. nih.gov

GROMOS: A united-atom force field where nonpolar hydrogens are not explicitly represented, which can make simulations computationally faster. gromacs.org

OPLS (Optimized Potentials for Liquid Simulations): A well-established force field designed to accurately reproduce the properties of organic liquids and biomolecules in solution. researchgate.net

The choice of force field is crucial for accurately modeling this compound. Comparative studies on unfolded peptides have shown that while different force fields generally agree on global properties, they can differ in predicting specific secondary structure propensities. nih.gov For peptides containing the Asn-Gly sequence, research has shown that MD simulations using the AMBER force field may not fully capture the high propensity for βI' turns that is predicted by higher-level quantum mechanical calculations, suggesting a potential deficiency in the force field for this specific sequence. plos.orgnih.gov

Table 2: Comparison of Common Force Fields for Peptide Simulation

| Force Field | Atom Representation | Key Features | Typical Application |

| AMBER | All-atom | Well-parameterized for standard biopolymers; multiple versions available (e.g., ff14SB). gromacs.org | Proteins, Nucleic Acids |

| CHARMM | All-atom | Includes CMAP corrections for improved backbone torsion profiles (e.g., CHARMM36m). acs.org | Proteins, Peptides, Lipids |

| GROMOS | United-atom | Computationally efficient; good for large systems and long simulations. gromacs.org | General biomolecular systems |

| OPLS-AA | All-atom | Optimized for liquid properties and solute-solvent interactions. researchgate.net | Proteins, Organic Molecules |

While molecular docking provides a rapid estimate of binding affinity, more accurate calculations of the binding free energy (ΔG) are often performed using methods based on MD simulations. frontiersin.org These calculations provide a quantitative measure of the binding strength between a ligand like this compound and its protein target. Common methods include:

MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) methods calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model. mdpi.com These are end-point methods that analyze snapshots from an MD trajectory.

Alchemical Free Energy Methods: Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are among the most rigorous and accurate methods. frontiersin.org They involve computationally "transforming" or "annihilating" the ligand in its bound and unbound states through a series of non-physical intermediate steps to calculate the free energy difference. These methods are computationally expensive but can achieve high accuracy. frontiersin.orgnih.gov

For protein-peptide complexes, alchemical methods have been successfully used to calculate absolute binding free energies and recapitulate the effects of mutations. frontiersin.org The choice of method involves a trade-off between computational cost and accuracy. For this compound, MM/GBSA could be used for initial screening and ranking of binding poses, while FEP would be employed for a highly accurate prediction for a specific complex. mdpi.com

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) calculations, based on the principles of quantum physics, provide the most accurate description of molecular structure and behavior by explicitly modeling electrons. plos.org For a peptide like this compound, QM methods such as Density Functional Theory (DFT) can be used to investigate its electronic structure, conformational energies, and chemical reactivity. nih.gov

A significant finding from QM studies on Asn-Gly-containing heptapeptides is that they show a clear and consistent intrinsic preference for forming a type I' β-turn structure in aqueous solution. plos.orgnih.gov This provides a high-accuracy benchmark against which molecular mechanics force fields can be validated. The discrepancy observed where some force fields fail to predict this stable turn highlights the importance of QM calculations for understanding the fundamental conformational preferences of certain peptide sequences. plos.org

QM calculations can also elucidate the electronic properties of this compound, such as the partial atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov This information is valuable for understanding its reactivity and for parameterizing more accurate force fields. For example, QM can be used to study the planarity of the peptide bond and the electronic influence of the benzoyl group on the N-terminus of the peptide. researchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a QSAR study would involve synthesizing and testing a library of its derivatives to develop a model that can predict the activity of new, unsynthesized compounds.

The process involves several steps:

Data Set Generation: A series of derivatives of this compound would be created. Modifications could include substitutions on the benzoyl ring (e.g., adding electron-withdrawing or -donating groups), replacing the Thr residue with other amino acids, or altering the peptide backbone.

Descriptor Calculation: For each derivative, a set of numerical values known as molecular descriptors is calculated. These can describe various properties, including electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. nih.govtandfonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the measured biological activity (e.g., IC50). tandfonline.com

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.govnih.gov

A successful QSAR model can guide the rational design of more potent derivatives of this compound by identifying which structural features are most important for its biological activity. tandfonline.com

Table 3: Hypothetical Data for a QSAR Study on this compound Derivatives

This table illustrates the data structure for a QSAR analysis. The activity values and descriptors are for illustrative purposes only.

| Compound Derivative (Modification from Parent) | LogP | Heat of Formation (kcal/mol) | Predicted Activity (pIC50) |

| This compound (Parent) | 1.2 | -250.5 | 6.0 |

| (4-Cl-Bz)-Asn-Gly-Thr-NH2 | 1.9 | -255.1 | 6.5 |

| (4-MeO-Bz)-Asn-Gly-Thr-NH2 | 1.0 | -270.8 | 5.8 |

| Bz-Asn-Gly-Ser-NH2 | 0.9 | -245.3 | 5.5 |

| Bz-Asn-Gly-Val-NH2 | 2.1 | -242.1 | 6.2 |

Applications of Bz Asn Gly Thr Nh2 As a Research Probe and Tool

Development of Fluorescent or Chromogenic Substrates Utilizing Bz-Asn-Gly-Thr-NH2 for Enzyme Assays

The development of sensitive and specific assays is fundamental to studying enzyme kinetics and activity. This compound can be utilized as a core structure for creating fluorescent or chromogenic substrates, particularly for enzymes that recognize and process the N-glycosylation sequon, such as oligosaccharyltransferase (OST). The principle involves attaching a reporter group—a fluorophore or a chromophore—to the peptide. Enzymatic cleavage of the peptide substrate then results in a measurable optical change. thermofisher.comnih.gov

Fluorescent Substrates: A common strategy is to conjugate the peptide to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or another fluorescent dye. peptide.co.jpsigmaaldrich.com In its intact form, the fluorescence of the reporter group may be quenched. Upon enzymatic cleavage of the peptide, the fluorophore is released, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence provides a highly sensitive method for real-time monitoring of enzyme activity. nih.govnih.gov

Chromogenic Substrates: Similarly, a chromophore like p-nitroaniline (pNA) can be attached to the C-terminus of the peptide. google.comresearchgate.net The intact peptide-pNA conjugate is colorless. When an enzyme cleaves the amide bond linking the peptide to pNA, the release of free p-nitroaniline produces a yellow color that can be quantified spectrophotometrically at or near 405 nm. nih.govgoogle.com This method is robust and widely used in enzyme-linked immunosorbent assays (ELISAs) and other biochemical assays. thermofisher.com

The table below illustrates hypothetical examples of such probes derived from the core this compound sequence.

| Probe Type | Example Structure | Detection Principle |

| Fluorescent | Bz-Asn-Gly-Thr-AMC | Release of fluorescent AMC upon cleavage |

| Chromogenic | Bz-Asn-Gly-Thr-pNA | Release of chromogenic pNA upon cleavage |

These substrates enable researchers to quantitatively measure the activity of specific enzymes in purified systems, cell extracts, and high-throughput screening campaigns. thermofisher.com

This compound in Affinity Chromatography and Purification Methodologies

Affinity chromatography is a powerful technique for purifying proteins based on highly specific binding interactions. bio-rad.comthermofisher.com A ligand with a specific affinity for the target protein is immobilized on a solid support or resin. sigmaaldrich.com When a complex mixture like a cell lysate is passed over the resin, the target protein binds to the ligand while other components are washed away. The purified protein is then recovered by changing buffer conditions to release it from the ligand. thermofisher.com

This compound can be employed as a specific ligand in affinity chromatography to isolate and purify proteins that recognize the N-glycosylation consensus sequence. This includes enzymes like oligosaccharyltransferase (OST) and potentially other binding partners or chaperone proteins involved in the glycosylation pathway.

Methodology:

Immobilization: The this compound peptide is covalently attached to a chromatography resin (e.g., agarose (B213101) beads) through one of its functional groups.

Binding: A protein extract is passed through the column containing the immobilized peptide. Proteins that specifically recognize the Asn-Gly-Thr sequence bind to the resin.

Washing: The column is washed with buffer to remove non-specifically bound proteins.

Elution: The bound protein is eluted, for instance, by using a solution containing a high concentration of the free this compound peptide to act as a competitive inhibitor, or by changing the pH or ionic strength of the buffer. thermofisher.com

This approach offers a significant advantage in achieving high purity of the target protein in a single step, which would otherwise be a complex and time-consuming process. bio-rad.com

Utilization of this compound in Cell-Free Biochemical Studies and In Vitro Systems

Cell-free biochemical systems, such as in vitro transcription/translation systems, provide a controlled environment to study molecular processes without the complexity of a living cell. nih.gov In this context, this compound is well-documented as a specific inhibitor of N-linked glycosylation. oup.com

A key application is in the study of protein synthesis, folding, and translocation across microsomal membranes. oup.com N-linked glycosylation is a co-translational process occurring in the endoplasmic reticulum. By adding this compound to an in vitro translation system containing microsomes, researchers can prevent the attachment of oligosaccharide chains to asparagine residues on newly synthesized proteins. oup.com

Research Findings: In a study on a mutant form of tissue-nonspecific alkaline phosphatase (TNSALP), in vitro translation experiments were performed in the presence and absence of this compound. oup.com

Without the inhibitor: The wild-type protein appeared as a 66-kDa band, representing the glycosylated form. oup.com

With the inhibitor: The intensity of the 66-kDa band decreased, and the primary 57-kDa unglycosylated form became more prominent. oup.com

This demonstrated that the change in molecular mass was due to N-glycosylation and allowed researchers to conclude that a specific mutation affected the protein's translocation and subsequent processing, leading to its degradation. oup.com Such studies are crucial for understanding the molecular basis of genetic diseases like hypophosphatasia. oup.com

| Experimental System | Purpose of this compound | Key Finding | Reference |

| In Vitro Translation with Microsomes | Inhibit N-linked glycosylation | Confirmed the glycosylation status of a target protein | oup.com |

| Pulse-Chase Experiments | Block glycosylation to study protein folding and transport | Revealed that a mutant protein failed to be properly processed and was degraded | oup.com |

This compound as a Scaffold for Rational Probe Design

A molecular scaffold is a core structure that can be systematically modified to create a library of related compounds with diverse functions. researchgate.net The well-defined structure of this compound makes it an excellent scaffold for the rational design of new and more complex research probes. nih.govxmu.edu.cn Rational design uses structural and functional information to create molecules with desired properties, such as enhanced specificity, higher affinity, or different reporting capabilities. nih.gov

Starting with the this compound sequence, researchers can introduce various modifications:

Amino Acid Substitution: Replacing Gly or Thr with other natural or non-natural amino acids to investigate the binding specificity of target enzymes or proteins. nih.gov

Linker Modification: Introducing linkers of varying lengths and compositions between the peptide and a functional group (e.g., a fluorophore or an affinity tag) to optimize probe performance. researchgate.net

Functional Group Conjugation: Attaching different functional moieties, such as biotin (B1667282) for affinity blotting, cross-linking agents to capture interacting partners, or different fluorophores for multiplexed imaging. nih.gov

This scaffold-based approach allows for the systematic development of chemical tools to explore the complex cellular machinery involved in protein glycosylation and other pathways where this peptide sequence is recognized. researchgate.netdiva-portal.org

Structure Activity Relationship Sar Studies and Analogue Design of Bz Asn Gly Thr Nh2

Systematic Modification of Bz-Asn-Gly-Thr-NH2 Amino Acid Residues for SAR

The N-terminal benzoyl (Bz) group plays a significant role in the activity of this compound and its analogues. This aromatic group can be involved in hydrophobic and stacking interactions with biological targets. The replacement of the benzoyl group with other acyl groups, such as acetyl (Ac) or formyl (For), can lead to changes in the molecule's conformational preferences and its ability to interact with binding partners. wiley-vch.de For instance, the introduction of a benzoyl group in place of an acetyl group at the N-terminus of a peptide was shown to alter its structural properties. nih.gov

Table 1: Examples of N-terminal Modifying Groups

| Modifying Group | Abbreviation | Potential Impact on Activity |

|---|---|---|

| Benzoyl | Bz | Can participate in aromatic interactions, potentially increasing binding affinity. |

| Acetyl | Ac | A smaller, less bulky group that can alter conformational flexibility. |

| Formyl | For | Can be used to introduce specific structural constraints. |

| Palmitic Acid | C16 | Increases lipophilicity, which may enhance cell membrane permeability. |

The individual amino acid residues—Asparagine (Asn), Glycine (B1666218) (Gly), and Threonine (Thr)—are critical determinants of the biological activity of this compound. Substituting or modifying these residues can have a profound impact on the peptide's structure and function.

Asparagine (Asn): The asparagine residue, with its polar side chain containing an amide group, is often involved in hydrogen bonding interactions. The sequence motif Asn-Xaa-Ser/Thr is a prerequisite for N-glycosylation, a common post-translational modification. google.com Substitution of asparagine with other amino acids can disrupt these interactions and affect biological activity. For example, in some peptide contexts, replacing asparagine with residues like glutamine or aspartic acid can lead to significant changes in function. hzdr.de

Glycine (Gly): Glycine is the smallest amino acid and lacks a side chain, providing a high degree of conformational flexibility to the peptide backbone. This flexibility can be crucial for adopting the correct bioactive conformation. Replacing glycine with a more sterically hindered amino acid, such as alanine (B10760859) or α-aminoisobutyric acid (Aib), can restrict this flexibility and lead to a decrease in activity. mdpi.com Conversely, in some cases, introducing conformational constraints by replacing glycine can lead to a more stable and active analogue.

Table 2: Impact of Amino Acid Substitutions on Peptide Activity

| Original Residue | Substitution Example | Potential Effect on Activity |

|---|---|---|

| Asparagine (Asn) | Glutamine (Gln) | May alter hydrogen bonding capacity and side chain length. |

| Glycine (Gly) | Alanine (Ala) | Reduces conformational flexibility, which can be either beneficial or detrimental. |

| Threonine (Thr) | Serine (Ser) | Removes a methyl group, potentially altering steric interactions. |

| Threonine (Thr) | Valine (Val) | Replaces a polar hydroxyl group with a non-polar hydrophobic side chain. |

The C-terminal amide is a common modification in biologically active peptides and plays a crucial role in their stability and activity. lifetein.com Replacing the C-terminal carboxyl group with an amide removes the negative charge, which can increase the peptide's hydrophobicity and its ability to cross cell membranes. protpi.ch This modification also makes the peptide more resistant to degradation by carboxypeptidases, thereby increasing its in vivo half-life. lifetein.comprotpi.ch

Stereochemical Influence on this compound Activity and Interactions

The stereochemistry of the amino acid residues in this compound is a critical factor that dictates its three-dimensional structure and, consequently, its biological activity. Peptides are chiral molecules, and their interactions with biological targets, which are also chiral, are highly stereospecific. The substitution of a naturally occurring L-amino acid with its D-enantiomer can have a dramatic effect on the peptide's conformation and function. nih.gov

The introduction of D-amino acids can induce specific turns or secondary structures in the peptide backbone that may not be accessible with all L-amino acids. wisc.edu This can lead to analogues with altered binding affinities or selectivities for their targets. For example, the replacement of an L-amino acid with a D-amino acid can sometimes result in a more potent analogue due to a more favorable interaction with the binding site or increased resistance to enzymatic degradation. nih.gov The analysis of peptides containing D-amino acids often requires specialized chiral chromatography techniques to separate the different stereoisomers. sigmaaldrich.com

Conformational Analysis of this compound Analogues

Understanding the conformational preferences of this compound and its analogues is essential for elucidating their mechanism of action. Conformational analysis involves the study of the three-dimensional arrangement of the atoms in a molecule and the various shapes it can adopt. This can be investigated using a combination of experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, and computational methods. psu.eduresearchgate.net

Computational modeling, including molecular dynamics simulations, can provide insights into the dynamic behavior of these peptides in solution and their interactions with target molecules. google.com These studies can help to identify the low-energy conformations that are likely to be biologically relevant. For example, computational analysis can reveal the presence of specific secondary structures, such as β-turns or extended conformations, which may be important for activity. upc.edu The conformational flexibility of certain regions, such as loops, can also play a critical role in the binding process. researchgate.net By correlating the conformational properties of different analogues with their biological activities, it is possible to build a more complete picture of the structure-activity relationship. mdpi.com

Future Directions and Emerging Research Avenues for Bz Asn Gly Thr Nh2

The tetrapeptide Bz-Asn-Gly-Thr-NH2, a recognized substrate for N-glycosylation and asparaginyl endopeptidases (AEPs), serves as a valuable tool in biochemical research. hongtide.comoup.com Its specific sequence, Asn-X-Thr, is a canonical motif for crucial biological modifications. hongtide.com Future research is poised to leverage this compound in increasingly sophisticated applications, moving from its current use toward dynamic, high-throughput, and systems-level investigations. The following sections explore the emerging research avenues for this compound, focusing on its integration with advanced analytical methodologies and its potential as a scaffold for developing novel chemical probes.

Q & A

Q. Key Resources for Methodological Rigor :

- Data Reproducibility : Follow ’s experimental documentation standards .

- Ethical Compliance : Cite institutional guidelines (e.g., IACUC) and declare conflicts of interest per and .

- Literature Synthesis : Use Boolean operators (e.g., "this compound AND stability NOT industrial") in PubMed/Scopus, per and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.